![molecular formula C11H22N2O B2678552 N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine CAS No. 2241130-34-5](/img/structure/B2678552.png)
N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine is a complex organic compound featuring a unique hexahydrofuro[3,4-c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine typically involves multiple steps, starting with the formation of the hexahydrofuro[3,4-c]pyrrole core
Industrial Production Methods: On an industrial scale, this compound is synthesized using a highly optimized process to ensure high yield and purity. The reactions are conducted under strictly controlled conditions, often in batch reactors, with careful monitoring of temperature, pH, and reaction time to avoid any side reactions.
Chemical Reactions Analysis
Types of Reactions: N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine can undergo various types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents like potassium permanganate, leading to the formation of oxygenated derivatives.
Reduction: : Can be reduced using reagents such as lithium aluminum hydride, resulting in the corresponding alcohol or amine derivatives.
Substitution: : Undergoes nucleophilic substitution reactions where the ethylamine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include strong bases like sodium hydride for deprotonation, and various solvents such as dichloromethane or tetrahydrofuran for maintaining solubility and reaction stability. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products from these reactions vary depending on the conditions and reagents used. For instance, oxidation may yield hydroxylated products, while substitution reactions can produce a diverse array of substituted furo[3,4-c]pyrroles.
Scientific Research Applications
N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine has found significant applications across several scientific disciplines:
Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Employed in stereochemical studies due to its chiral centers.
Biology
Investigated for its potential role in modulating biological pathways.
Serves as a ligand in receptor studies to understand binding mechanisms.
Medicine
Explored for therapeutic potentials, particularly in neuropharmacology due to its amine structure.
Studied for its effects on neurotransmitter systems.
Industry
Used in the development of specialized materials and coatings.
Investigated for applications in polymer science.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to interact with these targets, modulating their activity and influencing various cellular pathways.
Comparison with Similar Compounds
Compared to other similar compounds, N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine stands out due to its unique hexahydrofuro[3,4-c]pyrrole framework, which imparts distinct chemical properties and biological activities.
List of Similar Compounds
N-[(2R,3S)-2,3-dihydroxypropyl]-N-methylpropanamine
N-[(3S,5R)-3,5-dimethylpiperidin-1-yl]-N-ethylmethanamine
N-[(4R,5R)-4,5-dihydroxy-2-methylhexyl]-N-ethylpropanamine
This makes it an intriguing subject for further research and potential applications in various fields. So, does this help satiate your chemical curiosity, or is there more to unravel?
Properties
IUPAC Name |
N-[[(3aR,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-13(4-2)8-11-7-12-5-10(11)6-14-9-11/h10,12H,3-9H2,1-2H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSQCTOEYOEGQC-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC12CNCC1COC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@]12CNC[C@H]1COC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


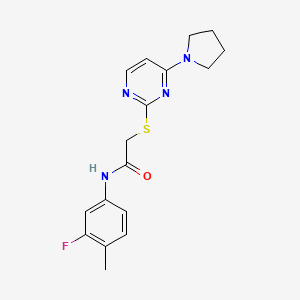

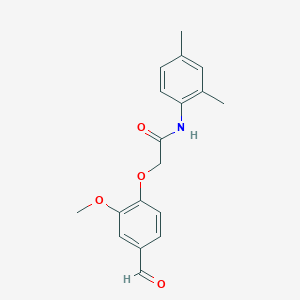
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B2678480.png)
![3-(Furan-2-yl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyridazine](/img/structure/B2678481.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B2678483.png)
![1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2678485.png)
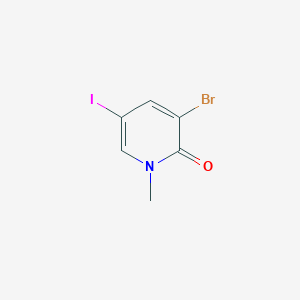
![1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea](/img/structure/B2678487.png)
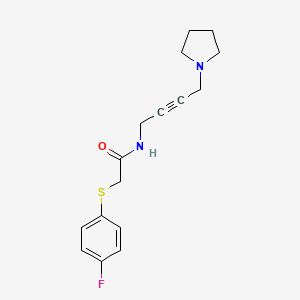
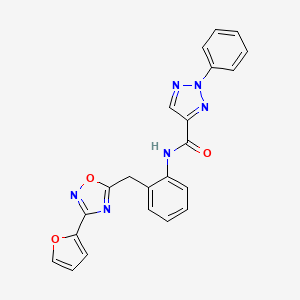
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2678491.png)
